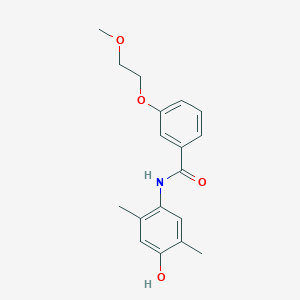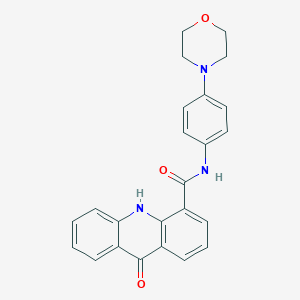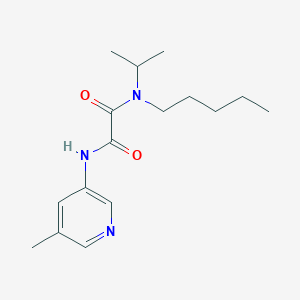![molecular formula C20H14ClN3O4 B6974914 3-[4-(5-Chloropyridin-2-yl)oxyphenyl]-5-(3-hydroxyphenyl)imidazolidine-2,4-dione](/img/structure/B6974914.png)
3-[4-(5-Chloropyridin-2-yl)oxyphenyl]-5-(3-hydroxyphenyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(5-Chloropyridin-2-yl)oxyphenyl]-5-(3-hydroxyphenyl)imidazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloropyridinyl group, a hydroxyphenyl group, and an imidazolidine-2,4-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Chloropyridin-2-yl)oxyphenyl]-5-(3-hydroxyphenyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chloropyridinyl Intermediate: The synthesis begins with the chlorination of pyridine to form 5-chloropyridine. This step is usually carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Coupling with Hydroxyphenyl Group: The chloropyridinyl intermediate is then coupled with a hydroxyphenyl compound through a nucleophilic substitution reaction. This step often requires the use of a base such as potassium carbonate to facilitate the reaction.
Formation of the Imidazolidine-2,4-dione Core: The final step involves the cyclization of the coupled intermediate to form the imidazolidine-2,4-dione core. This step can be achieved using reagents such as urea or thiourea under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(5-Chloropyridin-2-yl)oxyphenyl]-5-(3-hydroxyphenyl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the imidazolidine-2,4-dione core, using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Bases such as potassium carbonate, sodium hydroxide, and various nucleophiles.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced imidazolidine derivatives.
Substitution: Functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
3-[4-(5-Chloropyridin-2-yl)oxyphenyl]-5-(3-hydroxyphenyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[4-(5-Chloropyridin-2-yl)oxyphenyl]-5-(3-hydroxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the chloropyridinyl group may interact with enzyme active sites, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions. These interactions can lead to the inhibition or activation of specific biological processes, contributing to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-[4-(5-Bromopyridin-2-yl)oxyphenyl]-5-(3-hydroxyphenyl)imidazolidine-2,4-dione: Similar structure but with a bromine atom instead of chlorine.
3-[4-(5-Fluoropyridin-2-yl)oxyphenyl]-5-(3-hydroxyphenyl)imidazolidine-2,4-dione: Similar structure but with a fluorine atom instead of chlorine.
3-[4-(5-Methylpyridin-2-yl)oxyphenyl]-5-(3-hydroxyphenyl)imidazolidine-2,4-dione: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 3-[4-(5-Chloropyridin-2-yl)oxyphenyl]-5-(3-hydroxyphenyl)imidazolidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloropyridinyl group, in particular, can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
3-[4-(5-chloropyridin-2-yl)oxyphenyl]-5-(3-hydroxyphenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4/c21-13-4-9-17(22-11-13)28-16-7-5-14(6-8-16)24-19(26)18(23-20(24)27)12-2-1-3-15(25)10-12/h1-11,18,25H,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQKIIVXAQJNPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)OC4=NC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3-Hydroxypiperidin-1-yl)-[2-[(2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]methanone](/img/structure/B6974833.png)
![N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-1-methylpyrrole-3-carboxamide](/img/structure/B6974842.png)
![tert-butyl (2R)-2-[(5-propan-2-yl-1H-pyrazol-3-yl)carbamoyl]azetidine-1-carboxylate](/img/structure/B6974844.png)
![N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-(1,3-thiazol-5-yl)acetamide](/img/structure/B6974850.png)
![3-[4-Fluoro-3-(5-methyltetrazol-1-yl)phenyl]-1-methyl-1-propan-2-ylurea](/img/structure/B6974854.png)
![N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-3-(oxolan-3-yl)benzamide](/img/structure/B6974855.png)
![N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B6974860.png)

![tert-butyl (2R)-2-[(5-methoxycarbonylthiophen-2-yl)carbamoyl]azetidine-1-carboxylate](/img/structure/B6974878.png)


![5-(5-bromopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B6974886.png)
![5-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-3-(5-methyl-1,3-oxazol-4-yl)-1,2,4-oxadiazole](/img/structure/B6974900.png)
![N-[5-(3,5-dioxo-4,6-diazatricyclo[6.3.0.02,6]undecan-4-yl)-2-methoxyphenyl]methanesulfonamide](/img/structure/B6974908.png)
